methyl N-(2-hydroxyethyl)carbamate
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Overview
Description
Methyl N-(2-hydroxyethyl)carbamate: is an organic compound with the molecular formula C4H9NO3. It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Reaction: A common method for synthesizing methyl N-(2-hydroxyethyl)carbamate involves a one-pot reaction of carbonylimidazolide in water with a nucleophile.
Transcarbamoylation: Another method involves the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene at 90°C.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The use of metal catalysts and controlled reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl N-(2-hydroxyethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Corresponding carbamate derivatives with oxidized functional groups.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl N-(2-hydroxyethyl)carbamate is used in the preparation of condensed thiophenes as modulators of STING protein .
Biology: The compound is studied for its potential biological activities, including its role as a modulator in various biochemical pathways .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various chemicals and materials .
Mechanism of Action
The mechanism by which methyl N-(2-hydroxyethyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of the STING protein, influencing immune responses and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison:
- Methyl N-(2-hydroxyethyl)carbamate is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to other carbamates.
- Methyl carbamate lacks the hydroxyl group, making it less reactive in certain chemical reactions.
- Ethyl carbamate has a similar structure but with an ethyl group instead of a hydroxyl group, leading to different physical and chemical properties.
- Phenyl carbamate contains a phenyl group, which significantly alters its reactivity and applications compared to this compound .
Properties
IUPAC Name |
methyl N-(2-hydroxyethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-8-4(7)5-2-3-6/h6H,2-3H2,1H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADYZHDLCSTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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